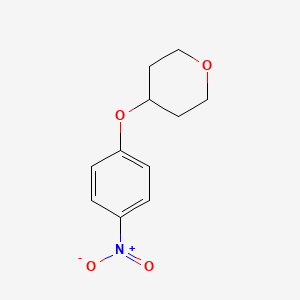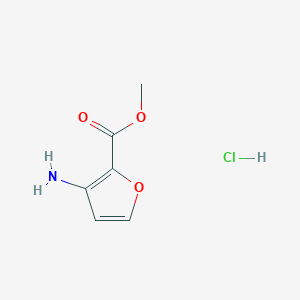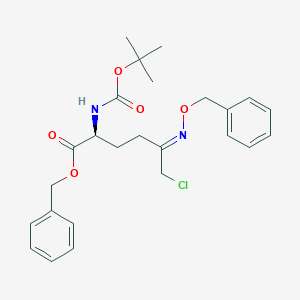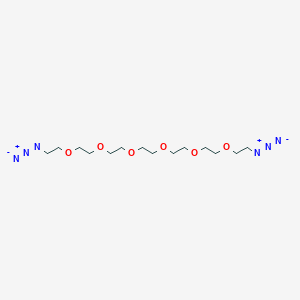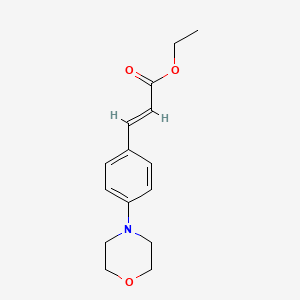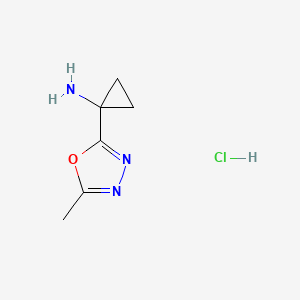
1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride
Overview
Description
Scientific Research Applications
Antimicrobial and Antitubercular Activity
The modification of isoniazid (INH) structure, incorporating N-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-amine and similar derivatives, has shown promising in vitro anti-tubercular activity against various mycobacteria strains, including M. tuberculosis H37Rv and M. avium. Certain compounds demonstrated in vitro efficacy comparable to INH and significant activity against INH-resistant non-tuberculous mycobacteria. This research suggests the potential for developing new leads for anti-TB compounds based on the 1,3,4-oxadiazole scaffold (Asif, 2014).
Wide Spectrum Biological Activities
Oxadiazole derivatives, including 1,3,4-oxadiazole, exhibit a broad range of pharmacological activities such as antimicrobial, anticancer, and anti-inflammatory properties. These compounds, thanks to their structural versatility, have been extensively explored for modifying existing drugs or synthesizing new potent medications. The review highlights the importance of the 1,3,4-oxadiazole moiety in drug development due to its effectiveness and potential in treating various ailments (Jalhan et al., 2017).
Synthesis and Medicinal Applications
Innovative methods for synthesizing 1,3,4-oxadiazole derivatives and their medicinal applications have been a focal point of recent research. These compounds play a key role in developing new medicinal species for numerous diseases. The review of advancements in the synthesis and biological applications of 1,3,4-oxadiazole candidates from 2005 to 2019 provides useful insights for researchers exploring new therapeutic species (Nayak & Poojary, 2019).
Therapeutic Potential
1,3,4-Oxadiazole-based compounds exhibit a wide range of bioactivities, making them subjects of intense research for therapeutic applications. These derivatives have shown significant potential as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and various other medicinal agents. The review provides a comprehensive overview of current developments in 1,3,4-oxadiazole-based compounds across the entire range of medicinal chemistry (Verma et al., 2019).
Future Directions
Oxadiazoles, including “1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride”, have shown promising results in the treatment of several cancers . Therefore, future research could focus on designing novel small molecule inhibitors that target NF-κB activation, which is of prime importance in the treatment of several cancers .
properties
IUPAC Name |
1-(5-methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c1-4-8-9-5(10-4)6(7)2-3-6;/h2-3,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCNHQSZPLLWDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



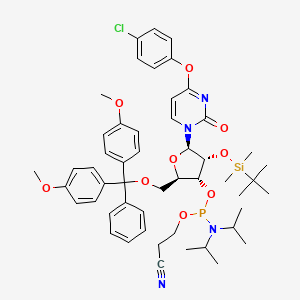


![1,1-Difluorospiro[2.3]hexane-5-carboxylic acid](/img/structure/B1435347.png)


